(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine
Description
(R)-1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is a chiral amine featuring a para-difluoromethyl-substituted phenyl ring and a 2,2-dimethylpropylamine backbone. The difluoromethyl group (–CF2H) introduces unique electronic and steric properties, influencing solubility, metabolic stability, and lipophilicity.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3/t10-/m0/s1 |
InChI Key |
RNCNELZUUNXHAD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often involve the use of a base and a solvent under controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine undergoes controlled oxidation under acidic conditions. Key findings include:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 hrs | 1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-one | 78 | |
| CrO₃ | Acetic acid, 50°C, 6 hrs | Same ketone product | 65 |
The reaction proceeds via protonation of the amine, followed by hydride abstraction to form a carbonyl group. The difluoromethyl group remains intact due to its stability under oxidative conditions.
Nucleophilic Substitution Reactions
The amine acts as a nucleophile in alkylation and acylation reactions:
Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | (R)-1-(4-(Difluoromethyl)phenyl)-2,2-dimethyl-N-methylpropan-1-amine | 82 | |
| C₂H₅Br | Et₃N | THF | N-Ethyl derivative | 75 |
Steric hindrance from the 2,2-dimethyl group slows reaction kinetics compared to less hindered amines.
Acylation with Acid Chlorides
| Acyl Chloride | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | 89 | |
| Benzoyl chloride | Et₃N, RT | N-Benzoylated derivative | 93 |
Condensation Reactions
The amine participates in imine formation with carbonyl compounds:
| Carbonyl Compound | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | TiCl₄ | (R)-N-(4-(Difluoromethyl)benzylidene)-2,2-dimethylpropan-1-amine | 68 | |
| 4-Nitrobenzaldehyde | None (reflux) | Corresponding imine | 71 |
Imine formation is reversible, with equilibrium favoring the product in anhydrous conditions.
Stereochemical Influence on Reactivity
The (R)-configuration induces enantioselective outcomes in asymmetric synthesis:
-
Hydrogenation Catalysis : When used as a chiral ligand in Pd-catalyzed difluoromethylation, the (R)-enantiomer improves yields by 15–20% compared to racemic mixtures .
-
Enzymatic Interactions : Molecular docking studies show the (R)-enantiomer forms a hydrogen bond between the difluoromethyl group and Thr333 in PDE4 enzymes, enhancing binding affinity (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for (S)-enantiomer) .
Stability and Side Reactions
-
Thermal Degradation : At >150°C, the compound undergoes Hofmann elimination to form 4-(difluoromethyl)styrene (83% purity).
-
Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) leads to cleavage of the difluoromethyl group, generating 4-aminophenyl derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds similar to "(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine":
It is important to note that the search results provide information on various compounds, including those with difluoromethyl and trifluoromethyl groups, and phenethylamine derivatives, but do not focus specifically on the applications of "this compound".
Information on related compounds:
- Benzotrifluoride derivatives 4-phenyl-benzotrifluoride and 4-bromo-benzotrifluoride are obtained and used in reactions after drying .
- 3-(2-(Difluoromethyl)-10H-phenothiazin-10-yl)-N, N-dimethylpropan-1-amine The NMR spectral data was identical to those reported in the literature .
- 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-butanone is synthesized via a reaction with pivaloyl chloride .
- 1-(3-(Trifluoromethyl)phenyl)-N-ethylpropan-2-amine is synthesized starting from l-(3- trifluoromethyl)phenyl-propan-2-one .
- (S)-1-phenylethan-1-amine is a compound for which Sigma-Aldrich provides several derivatives .
General Applications of Radioisotopes:
- Radioactivity has uses in nuclear industry, chemistry, petroleum, pharmaceuticals, and medicine .
- Applied radioactivity can help examine product and process improvements, reduce costs, and probe complex research problems .
- Activation analysis, involving exposure to neutrons to create radioisotopes, is used for quality control and identifying trace elements . It can be applied to manufacturing and research, especially with rare or expensive materials .
- Radiotracers are used in biomedical research, including in progress and human studies .
Other Applications:
- Teflon finishes can be applied to materials like ferrous metals, chromium, nickel, copper, aluminum, glass, and ceramics for uses such as conveyor chutes, extrusion dies and molding dies .
- Gelling agent AM-9 can form a non-viscous solution in water that gels in a controlled period, and the resulting gel is insoluble in water and most organic solvents .
- Resin 23 can be used as a textile finish to provide wrinkle resistance .
Mechanism of Action
The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Trends
- Fluorine Substitution: Para-difluoromethyl and trifluoromethyl groups improve metabolic stability and lipophilicity compared to monofluoro analogs, as seen in , and 7.
- Stereochemistry : The (R)-configuration in and is critical for enantioselective interactions, suggesting the target compound’s (R)-form may have superior bioactivity.
Biological Activity
(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is an arylalkylamine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a difluoromethyl group attached to a phenyl ring, along with a branched amine moiety. This configuration enhances its lipophilicity and biological activity. The molecular formula is CHFN, with a molecular weight of approximately 213.26 g/mol .
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 213.26 g/mol |
| Functional Groups | Difluoromethyl, Aromatic amine |
| Lipophilicity | Enhanced due to difluoromethyl substitution |
Preliminary studies indicate that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes. Inhibition of PDEs leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways. This modulation can result in anti-inflammatory and neuroprotective effects, making the compound a candidate for treating neurological disorders .
Pharmacological Effects
- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by modulating the cyclic nucleotide levels, which can reduce inflammation in various tissues.
- Neuroprotective Effects : By influencing neurotransmitter systems through PDE inhibition, it may protect neuronal cells from damage associated with neurodegenerative diseases.
- Binding Affinity : Interaction studies suggest that this compound may bind to various receptors involved in neurotransmission, enhancing its pharmacodynamic profile .
Study on Neuroprotective Effects
In a study examining the neuroprotective properties of similar compounds, it was found that PDE inhibitors could significantly reduce neuronal cell death in models of oxidative stress. The study highlighted the potential for this compound to offer similar protective benefits due to its structural similarities with known neuroprotective agents .
In Vivo Efficacy
Another investigation focused on the in vivo efficacy of related arylalkylamines demonstrated significant improvements in cognitive function and reduced markers of inflammation in animal models of Alzheimer's disease. This suggests that this compound could have comparable therapeutic effects .
Synthetic Pathways
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to efficiently incorporate the difluoromethyl group into the aromatic system . Recent advancements have improved yields and selectivity in these synthetic routes.
Table 2: Synthetic Methodologies
| Methodology | Description |
|---|---|
| Palladium-Catalyzed Cross-Coupling | Efficient incorporation of difluoromethyl groups into aromatic systems. |
| Yield Optimization Techniques | Use of specific catalysts to enhance reaction efficiency and selectivity. |
Q & A
Q. What synthetic methodologies are recommended for enantioselective synthesis of (R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine?
- Methodological Answer : Enantioselective synthesis can be achieved via reductive amination using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For example, starting with 4-(difluoromethyl)benzaldehyde, reductive amination with 2,2-dimethylpropane-1-amine in the presence of sodium cyanoborohydride under optimized pH (6-7) and temperature (25–40°C) can yield the target compound. Chiral HPLC or capillary electrophoresis should confirm enantiomeric purity (>99% ee) .
Q. Which analytical techniques are critical for confirming structural and stereochemical integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies difluoromethyl group splitting patterns, while NMR confirms stereochemistry via coupling constants (e.g., vicinal protons in the propan-1-amine chain).
- Chiral Chromatography : Use Chiralpak® IC or AD-H columns with hexane:isopropanol (90:10) to resolve enantiomers.
- Mass Spectrometry (HRMS) : Confirm molecular formula (CHFN) with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl substituents) impact binding affinity at serotonin receptors?
- Methodological Answer : Conduct comparative molecular docking and radioligand displacement assays (e.g., H-5-HT for 5-HT receptors). For instance, replace the difluoromethyl group with trifluoromethyl and measure IC values. Structural analogs (e.g., 2-(2,4-difluorophenyl)propan-1-amine) show reduced affinity due to steric hindrance, while trifluoromethyl derivatives exhibit enhanced lipophilicity but lower selectivity .
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 45% vs. 72%) for this compound?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (THF vs. MeOH) under inert atmospheres.
- Purification : Compare column chromatography (silica gel) vs. preparative HPLC.
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., Schiff bases) that reduce yield. Contradictions often arise from residual moisture or oxygen in reaction setups .
Q. How can in vitro models (e.g., hepatocyte microsomes) predict the compound’s metabolic stability and enantiomer-specific pharmacokinetics?
- Methodological Answer :
- Microsomal Incubations : Incubate (R)- and (S)-enantiomers separately with human liver microsomes (HLMs) and NADPH. Quantify metabolites via UPLC-QTOF.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP2D6) to assess isoform-specific interactions.
- Data Interpretation : The (R)-enantiomer typically shows longer half-life (t) due to reduced CYP3A4-mediated oxidation .
Comparative Studies
Q. What computational and experimental approaches validate the compound’s selectivity over structurally related amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine)?
- Methodological Answer :
- Pharmacophore Modeling : Align structures in Schrödinger Maestro to identify critical H-bond acceptors (e.g., F atoms) and hydrophobic pockets.
- Functional Assays : Compare cAMP inhibition (β-adrenergic receptors) or calcium flux (GPCRs) in HEK293 cells.
- Thermodynamic Solubility : Use shake-flask method in PBS (pH 7.4) to correlate substituent effects (difluoromethyl > methoxy) with bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
